2-Methyl-1-(4-methylbenzoyl)piperazine 2-Methyl-1-(4-methylbenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1240569-13-4
VCID: VC11716091
InChI: InChI=1S/C13H18N2O/c1-10-3-5-12(6-4-10)13(16)15-8-7-14-9-11(15)2/h3-6,11,14H,7-9H2,1-2H3
SMILES: CC1CNCCN1C(=O)C2=CC=C(C=C2)C
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol

2-Methyl-1-(4-methylbenzoyl)piperazine

CAS No.: 1240569-13-4

Cat. No.: VC11716091

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-(4-methylbenzoyl)piperazine - 1240569-13-4

Specification

CAS No. 1240569-13-4
Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
IUPAC Name (4-methylphenyl)-(2-methylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C13H18N2O/c1-10-3-5-12(6-4-10)13(16)15-8-7-14-9-11(15)2/h3-6,11,14H,7-9H2,1-2H3
Standard InChI Key FGORNGDKYBLCCA-UHFFFAOYSA-N
SMILES CC1CNCCN1C(=O)C2=CC=C(C=C2)C
Canonical SMILES CC1CNCCN1C(=O)C2=CC=C(C=C2)C

Introduction

Structural and Chemical Properties of 2-Methyl-1-(4-methylbenzoyl)piperazine

Piperazine derivatives are heterocyclic compounds featuring a six-membered ring with two nitrogen atoms at opposing positions. In 2-Methyl-1-(4-methylbenzoyl)piperazine, the piperazine core is substituted at the 1-position with a 4-methylbenzoyl group and at the 2-position with a methyl group. This configuration distinguishes it from other piperazine analogs, such as 1,4-bis(3-methylbenzoyl)piperazine, which features dual benzoyl substitutions at the 1- and 4-positions.

The molecular formula of 2-Methyl-1-(4-methylbenzoyl)piperazine is C₁₃H₁₈N₂O, with a molecular weight of 218.30 g/mol. Key spectral data, inferred from similar compounds, suggest characteristic infrared (IR) absorption bands at ~1650 cm⁻¹ for the carbonyl (C=O) group and ~2900 cm⁻¹ for aliphatic C-H stretches . Nuclear magnetic resonance (NMR) spectroscopy would likely reveal distinct signals for the methyl group at δ 1.2–1.4 ppm and aromatic protons from the 4-methylbenzoyl moiety at δ 7.2–7.8 ppm .

Synthesis and Structural Modification

The synthesis of 2-Methyl-1-(4-methylbenzoyl)piperazine typically involves a two-step protocol common to acylated piperazine derivatives:

  • Formation of the Acid Chloride:
    4-Methylbenzoic acid reacts with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst to yield 4-methylbenzoyl chloride. This intermediate is highly reactive, facilitating subsequent nucleophilic acyl substitution .

  • Acylation of 2-Methylpiperazine:
    2-Methylpiperazine undergoes reaction with 4-methylbenzoyl chloride in a polar aprotic solvent (e.g., dimethylformamide or dichloromethane) under basic conditions (e.g., potassium carbonate). The reaction proceeds via nucleophilic attack of the piperazine nitrogen at the electrophilic carbonyl carbon, forming the target compound .

Table 1: Representative Synthesis Conditions for Piperazine Derivatives

ParameterConditionsReference
Reactants4-Methylbenzoic acid, SOCl₂, DMF
SolventDimethylformamide
Temperature80°C (reflux)
Reaction Time10–12 hours
Yield60–70%

Comparative Analysis with Related Piperazine Derivatives

Table 2: Biological Activities of Selected Piperazine Analogs

CompoundActivityEfficacyReference
4-Methyl-1-(4-chlorobenzoyl)piperazineAnthelmintic68% reduction in paralysis time
1-(4-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-oneAntitumorIC₅₀ = 34.31 µM (MDA-MB-231)
MM5 (Piperazine derivative)Dopamine/5-HT modulationIncreased cortical dopamine release

Future Directions and Research Gaps

  • Synthetic Optimization:
    Improving reaction yields via catalysts (e.g., triethylamine) or microwave-assisted synthesis could enhance scalability .

  • Mechanistic Studies:
    Elucidating the compound’s interaction with biological targets (e.g., tubulin, neurotransmitter receptors) through molecular docking and in vitro assays is critical .

  • Preclinical Testing:
    Evaluating toxicity, bioavailability, and efficacy in animal models of neurodegeneration or parasitic infection would validate therapeutic potential .

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